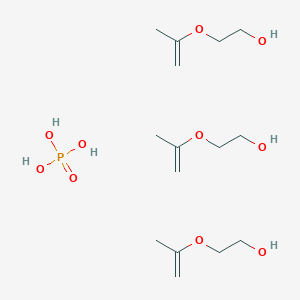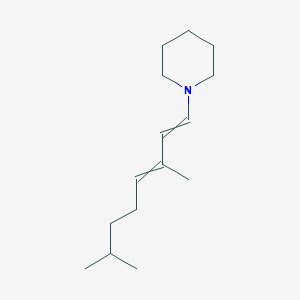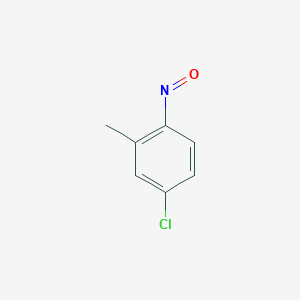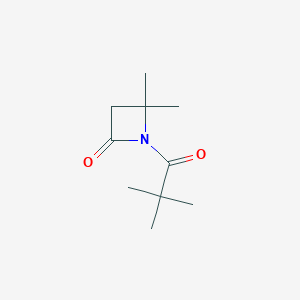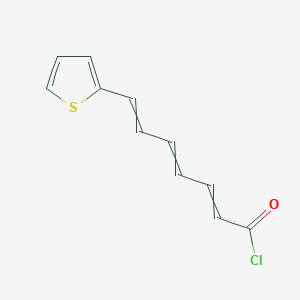
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride: is an organic compound that features a thiophene ring attached to a hepta-2,4,6-trienoyl chloride moiety. This compound is of interest due to its unique structure, which combines the properties of both the thiophene ring and the conjugated triene system. Thiophene derivatives are known for their applications in organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hepta-2,4,6-trienoyl Chloride Moiety: This step involves the reaction of the thiophene ring with hepta-2,4,6-trienoyl chloride under suitable conditions, such as the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Substitution: The thiophene ring in 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride can undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The chloride group in the hepta-2,4,6-trienoyl chloride moiety can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Electrophilic Substitution: Products include halogenated thiophene derivatives.
Nucleophilic Substitution: Products include substituted hepta-2,4,6-trienoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmaceuticals: Thiophene derivatives are explored for their potential as therapeutic agents due to their biological activity, including anti-inflammatory and antimicrobial properties.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride involves its interaction with molecular targets through its reactive functional groups. The thiophene ring can participate in π-π interactions with aromatic systems, while the hepta-2,4,6-trienoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparación Con Compuestos Similares
7-Thiophen-2-ylhepta-2,4,6-trienal: This compound features an aldehyde group instead of the chloride group.
Ethyl 7-Thiophen-2-ylhepta-2,4,6-trienoate: This compound features an ester group instead of the chloride group.
Uniqueness: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is unique due to its combination of a thiophene ring and a conjugated triene system with a reactive chloride group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
62826-53-3 |
|---|---|
Fórmula molecular |
C11H9ClOS |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
7-thiophen-2-ylhepta-2,4,6-trienoyl chloride |
InChI |
InChI=1S/C11H9ClOS/c12-11(13)8-4-2-1-3-6-10-7-5-9-14-10/h1-9H |
Clave InChI |
TZAKFLJYBUOIIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=CC=CC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
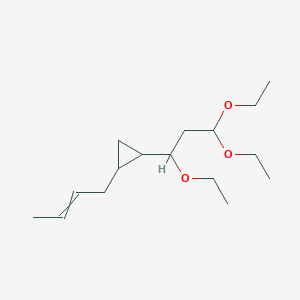

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
